molecular formula C23H20N2O4S B11499665 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide

Cat. No.: B11499665
M. Wt: 420.5 g/mol
InChI Key: IOPJJAJCEPGDHW-UHFFFAOYSA-N
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Description

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide, followed by cyclization in toluene . Another approach uses chloroacetonitrile under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to have neuroprotective properties by interacting with pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide is unique due to its combination of a sulfonyl group and benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-phenylbenzamide

InChI

InChI=1S/C23H20N2O4S/c26-22-15-19(17-8-3-1-4-9-17)16-25(22)30(28,29)21-13-7-10-18(14-21)23(27)24-20-11-5-2-6-12-20/h1-14,19H,15-16H2,(H,24,27)

InChI Key

IOPJJAJCEPGDHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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